![molecular formula C17H12BrFN4O2S2 B2864150 3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-59-5](/img/structure/B2864150.png)

3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

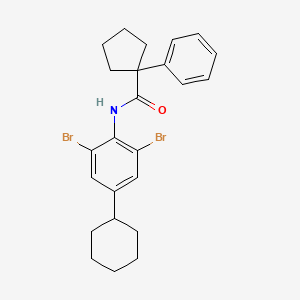

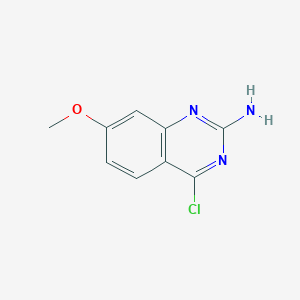

The compound “3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including an amide, a bromine atom, a fluorine atom, a thiadiazole ring, and a sulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, as well as the amide and thiadiazole functional groups, would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially undergo substitution reactions, while the amide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine and fluorine atoms might increase the compound’s density and boiling point, while the amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including a mention of thiadiazole structures, have shown promise in photodynamic therapy (PDT) for cancer treatment. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

Compounds containing the thiadiazole moiety have been evaluated for their potential as anticancer agents and enzyme inhibitors. For instance, halogenated sulfonamides, including thiadiazole derivatives, have shown inhibition against tumor-associated carbonic anhydrase IX, suggesting their application as antitumor agents (Ilies et al., 2003).

Catalytic Applications in Organic Synthesis

N-bromo sulfonamide compounds, with structural resemblance to the query compound, have been used as catalysts in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical transformations. For example, the synthesis of bis(pyrazol-5-ols) has been catalyzed by an N-bromo sulfonamide reagent, highlighting the utility of such compounds in organic synthesis (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, including those containing the thiadiazole ring, underpins the development of novel therapeutic agents and materials. For example, the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd has been explored, revealing insights into the chemical behavior and potential applications of such compounds (Adhami et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-3-1-2-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-4-12(19)5-7-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQFOEWDVVPVEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)

![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)